

Application Notes and Protocols: Reaction Mechanisms Involving N'-cyano-N,N-dimethylguanidine

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Compound of Interest

Compound Name: Guanidine, N'-cyano-N,N-dimethyl-

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction mechanisms and applications of N'-cyano-N,N-dimethylguanidine, a versatile intermediate in synthetic and medicinal chemistry. The following sections detail its role in the synthesis of biguanides and other heterocyclic compounds, and its implication in various signaling pathways.

Synthetic Applications of N'-cyano-N,N-dimethylguanidine

N'-cyano-N,N-dimethylguanidine is a valuable building block for the synthesis of a variety of nitrogen-containing compounds, primarily due to the reactivity of its cyano group and the inherent basicity of the guanidine moiety.^[1] It serves as a key precursor in the production of pharmaceuticals, agrochemicals, and other technical products.^[1]

Synthesis of Substituted Biguanides

One of the most well-established applications of N'-cyano-N,N-dimethylguanidine is in the synthesis of substituted biguanides, a class of compounds with diverse biological activities. The general reaction involves the addition of a primary or secondary amine to the cyano group of the cyanoguanidine.^{[1][2]}

Reaction Scheme:

Various methods have been developed to facilitate this transformation, including direct fusion of reactants, reactions in the presence of copper salts, and heating in a suitable solvent.^{[1][2]} Microwave-assisted synthesis has also emerged as an efficient method to accelerate these reactions and improve yields.^{[2][3]}

Experimental Protocol: Microwave-Assisted Synthesis of N1-Aryl-N5,N5-dimethylbiguanide

This protocol describes a general procedure for the microwave-assisted synthesis of an N1-aryl-N5,N5-dimethylbiguanide from N'-cyano-N,N-dimethylguanidine and an aniline derivative.

Materials:

- N'-cyano-N,N-dimethylguanidine
- Substituted aniline hydrochloride
- Acetonitrile (CH₃CN)
- Trimethylsilyl chloride (TMSCl)
- Microwave reactor

Procedure:

- In a microwave reaction vial, combine N'-cyano-N,N-dimethylguanidine (1.0 eq.), the desired substituted aniline hydrochloride (1.1 eq.), and acetonitrile as the solvent.
- Add trimethylsilyl chloride (1.0 eq.) to the mixture.
- Seal the vial and place it in the microwave reactor.
- Irradiate the reaction mixture at 150°C for 15-30 minutes. Reaction progress can be monitored by thin-layer chromatography (TLC).
- After completion, allow the reaction mixture to cool to room temperature.

- The solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data:

Reactant (Aniline)	Product	Reaction Time (min)	Yield (%)	Reference
Aniline hydrochloride	N1-phenyl-N5,N5-dimethylbiguanide	15	86-89	[2]
Substituted anilines	Various N1-aryl-N5,N5-dimethylbiguanides	15-30	up to 97	[2]

Synthesis of Heterocyclic Compounds

The reactivity of the cyano and guanidine functionalities in N'-cyano-N,N-dimethylguanidine also allows for its participation in the synthesis of various heterocyclic systems, such as triazines.[\[2\]](#) For instance, the condensation of N,N-dimethylguanidine with dimethyl-N-cyanodithioiminocarbonate under basic conditions can lead to the formation of a trisubstituted 1,3,5-triazine.[\[2\]](#)

Involvement in Biological Signaling Pathways

Derivatives of N'-cyano-N,N-dimethylguanidine have been investigated for their potential to modulate various biological signaling pathways, highlighting their relevance in drug development.

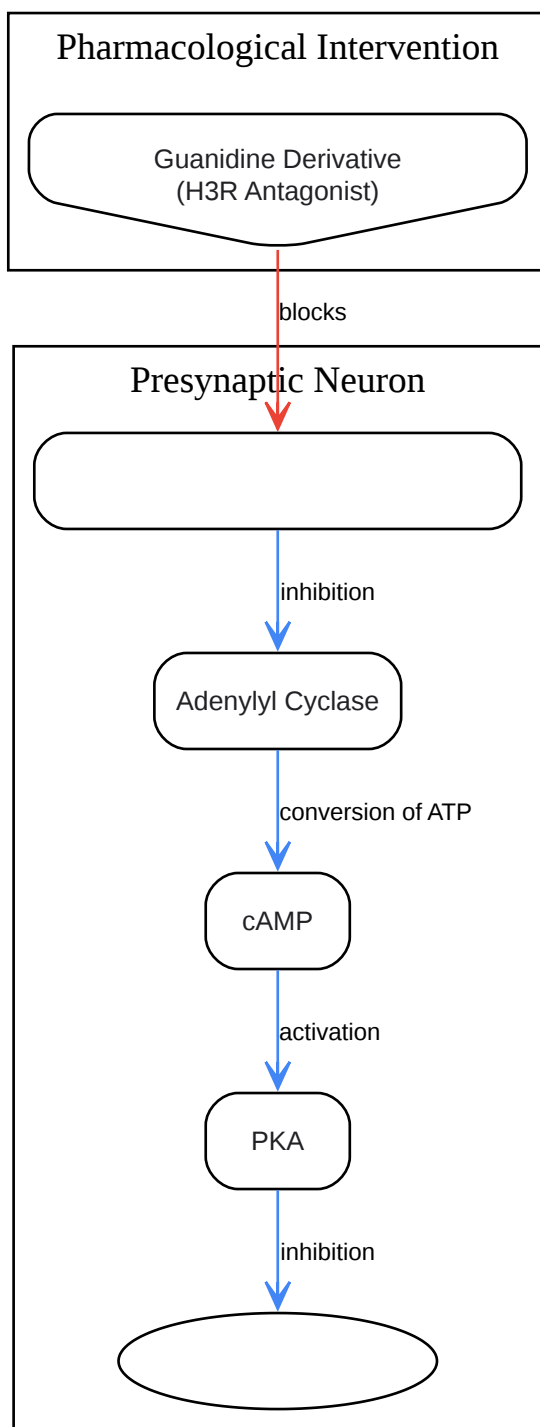
Histamine H3 Receptor Antagonism

Guanidine derivatives have been identified as antagonists of the histamine H3 receptor (H3R), a G-protein coupled receptor (GPCR) primarily found in the central nervous system.[\[4\]](#)[\[5\]](#) The

H3R acts as a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters.[5]

Signaling Pathway of H3 Receptor Antagonism:

By blocking the H3 receptor, these antagonists inhibit the negative feedback loop on histamine release, leading to increased levels of histamine in the synaptic cleft.[6] This, in turn, can modulate the release of other neurotransmitters like acetylcholine and dopamine, which are implicated in cognitive processes.[4][5] The H3 receptor is coupled to Gi/o proteins, and its activation inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.[4][7] H3R antagonists reverse this effect, leading to an increase in cAMP and subsequent activation of downstream signaling cascades, such as the protein kinase A (PKA) pathway.



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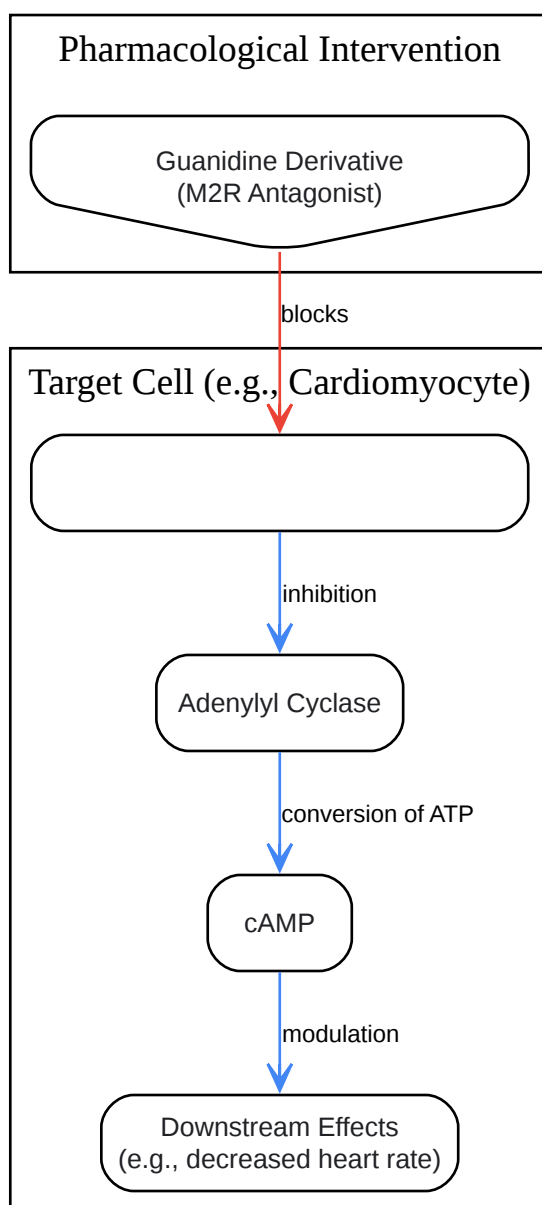
Caption: Signaling pathway of histamine H3 receptor antagonists.

Muscarinic M2 Receptor Antagonism

Certain guanidine derivatives also exhibit antagonist activity at muscarinic M2 receptors (M2R), another class of Gi/o-coupled GPCRs.[8] M2 receptors are found in various tissues, including the heart and smooth muscle, and their activation leads to inhibitory effects, such as slowing the heart rate.[8]

Signaling Pathway of M2 Receptor Antagonism:

M2 receptor antagonists block the binding of acetylcholine, preventing the Gi-mediated inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels.[9][10] This leads to a disinhibition of downstream pathways, effectively opposing the normal physiological effects of M2 receptor activation.



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Caption: Signaling pathway of muscarinic M2 receptor antagonists.

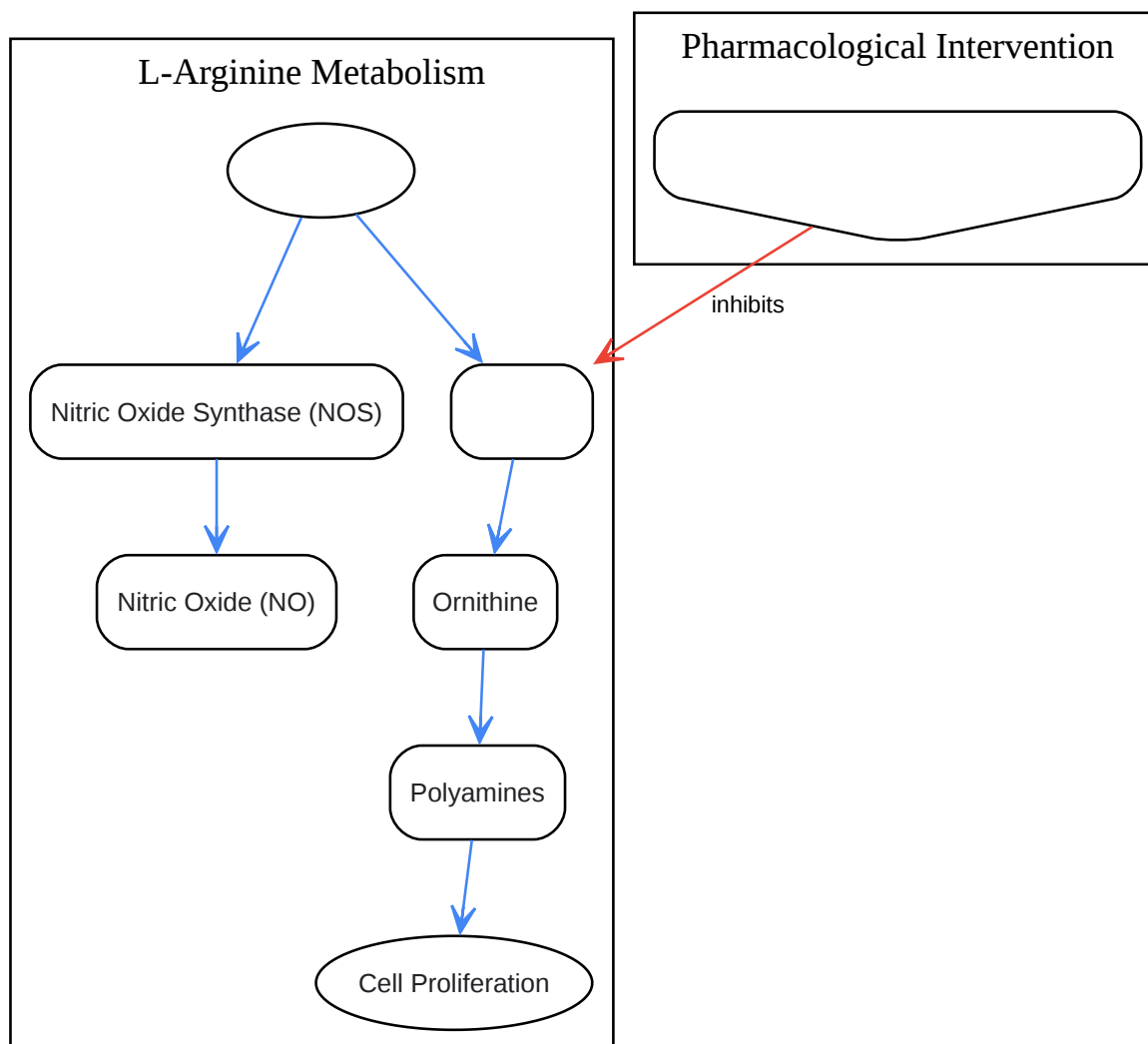
Arginase Inhibition and the Polyamine Synthesis Pathway

Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to ornithine and urea.[11] Ornithine is a precursor for the synthesis of polyamines, which are essential for cell proliferation and tissue repair.[11] In certain pathological conditions, such as some cancers and

inflammatory diseases, upregulation of arginase can deplete L-arginine, thereby impairing the production of nitric oxide (NO) by nitric oxide synthase (NOS) and promoting cell proliferation through the polyamine pathway.[11][12] Guanidine-based compounds have been investigated as arginase inhibitors.

Signaling Pathway of Arginase Inhibition:

By inhibiting arginase, these compounds prevent the conversion of L-arginine to ornithine. This has two major consequences: 1) it increases the bioavailability of L-arginine for NOS, leading to enhanced NO production, which can have anti-tumor and anti-inflammatory effects, and 2) it reduces the synthesis of polyamines, thereby inhibiting cell proliferation.[11][12]



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Caption: Arginase inhibition and its effect on downstream pathways.

Conclusion

N'-cyano-N,N-dimethylguanidine is a versatile chemical entity with significant applications in the synthesis of bioactive molecules. Its ability to serve as a precursor for biguanides and other heterocyclic structures makes it a valuable tool for medicinal chemists. Furthermore, the exploration of its derivatives as modulators of key signaling pathways, such as those involving histamine and muscarinic receptors, as well as arginase, underscores its potential in the development of novel therapeutics for a range of diseases. Further research into the reaction mechanisms and biological activities of N'-cyano-N,N-dimethylguanidine and its derivatives is warranted to fully exploit its potential in drug discovery and development.

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